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Cat. No.: B1357105 Get Quote

In the landscape of medicinal chemistry and synthetic organic chemistry, certain molecular

frameworks consistently emerge as "privileged scaffolds"—structures that can be readily

modified to interact with a wide array of biological targets. The isoquinoline core is a

quintessential example of such a scaffold, present in numerous natural products and synthetic

pharmaceuticals. 3-Chloro-6,7-dimethoxyisoquinoline (CAS: 58163-20-5) represents a

highly valuable, functionalized version of this core.[1] Its strategic importance lies in the

convergence of two key features: the 6,7-dimethoxy substitution pattern, which is common in

biologically active alkaloids and influences molecular recognition and metabolic stability, and

the C-3 chloro substituent, which serves as a versatile reactive handle for introducing molecular

diversity.

This technical guide provides an in-depth exploration of 3-Chloro-6,7-dimethoxyisoquinoline,

designed for researchers, scientists, and drug development professionals. We will delve into its

fundamental properties, propose a robust synthetic pathway, detail its key chemical

transformations with mechanistic insight, and discuss its applications as a pivotal building block

in the synthesis of complex, high-value molecules.

Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its

effective use in synthesis. While some experimental physical data for 3-Chloro-6,7-
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dimethoxyisoquinoline is not widely reported in public databases, its core characteristics can

be summarized based on available information and computational properties.[1]

Table 1: Physicochemical Properties of 3-Chloro-6,7-dimethoxyisoquinoline

Property Value Source

CAS Number 58163-20-5 LookChem[1]

Molecular Formula C₁₁H₁₀ClNO₂ LookChem[1]

Molecular Weight 223.66 g/mol LookChem[1]

Appearance Solid (predicted) Inferred

Melting Point Not Available LookChem[1]

Boiling Point Not Available LookChem[1]

Solubility Not Available LookChem[1]

The lack of readily available data for properties like melting point and solubility underscores its

primary role as a synthetic intermediate rather than an end-product. Researchers should

anticipate that it will behave as a typical chlorinated heterocyclic compound, likely exhibiting

good solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic

solvents (e.g., THF, dioxane).

Proposed Synthesis Pathway
Direct, published synthesis protocols for 3-Chloro-6,7-dimethoxyisoquinoline are scarce.

However, a logical and robust pathway can be designed based on well-established

transformations of related isoquinoline systems. The most field-proven approach involves the

chlorination of a corresponding isoquinolinone precursor using a potent chlorinating agent like

phosphorus oxychloride (POCl₃). This method is a standard in heterocyclic chemistry for

converting keto or hydroxyl functionalities into chlorides.[2][3][4]

The proposed synthesis is a two-stage process, beginning with the construction of the 6,7-

dimethoxyisoquinolin-3(2H)-one core, followed by its subsequent chlorination.
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Stage 1: Isoquinolinone Formation

Stage 2: Chlorination
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6,7-Dimethoxyisoquinolin-3(2H)-one

3-Chloro-6,7-dimethoxyisoquinoline

POCl₃, heat
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Caption: Proposed two-stage synthesis of 3-Chloro-6,7-dimethoxyisoquinoline.

Experimental Protocol: Synthesis of 3-Chloro-6,7-
dimethoxyisoquinoline
Disclaimer: This protocol is a proposed method based on established chemical principles. All

laboratory work should be conducted with appropriate personal protective equipment (PPE) in

a well-ventilated fume hood.

Stage 1: Synthesis of 6,7-Dimethoxyisoquinolin-3(2H)-one (Intermediate)

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 3,4-dimethoxyphenylacetic acid (1.0 eq) and
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polyphosphoric acid (PPA) (10-20x weight of the acid).

Reagent Addition: Heat the mixture to 60-70 °C to allow for efficient stirring. Add N-(1,1-

diethoxyethyl)formamide (1.1 eq) dropwise over 30 minutes. The choice of this reagent is to

form the necessary amido-acetal intermediate in situ for cyclization.

Cyclization: After the addition is complete, increase the temperature to 90-100 °C and

maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous

mixture into a beaker of ice water with vigorous stirring. The isoquinolinone product will

precipitate.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly

with water, followed by a cold, dilute sodium bicarbonate solution to neutralize any residual

acid, and finally with water again.

Purification: Dry the crude product under vacuum. Further purification can be achieved by

recrystallization from a suitable solvent like ethanol or isopropanol.

Stage 2: Chlorination to 3-Chloro-6,7-dimethoxyisoquinoline (Final Product)

Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 6,7-

dimethoxyisoquinolin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq). The

use of excess POCl₃ ensures it acts as both the reagent and the solvent.

Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3-

5 hours. The reaction must be performed under anhydrous conditions, as water will quench

the POCl₃.

Monitoring: Track the conversion of the starting material to the product by TLC (a more

nonpolar spot is expected for the chlorinated product).

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture

into a flask containing crushed ice. This step must be done with extreme caution in a fume

hood, as the quenching of POCl₃ is highly exothermic and releases HCl gas.
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Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous

solution by the slow addition of a saturated sodium carbonate or potassium carbonate

solution until the pH is ~8-9. Extract the aqueous layer three times with a suitable organic

solvent, such as dichloromethane or ethyl acetate.

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude

product can be purified by column chromatography on silica gel to yield pure 3-Chloro-6,7-
dimethoxyisoquinoline.

Key Reactions & Mechanistic Insights: The Suzuki-
Miyaura Cross-Coupling
The true synthetic power of 3-Chloro-6,7-dimethoxyisoquinoline is realized through its

participation in transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C-

3 position, an electron-deficient site, makes it an excellent substrate for reactions like the

Suzuki-Miyaura coupling.[5] This reaction forges a new carbon-carbon bond, allowing for the

introduction of a vast array of aryl or heteroaryl substituents, which is a cornerstone of modern

drug discovery.[5]

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful

transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle,

while the base is required to activate the boronic acid component.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction Setup: To a Schlenk flask or microwave vial, add 3-Chloro-6,7-
dimethoxyisoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium

catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand

like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

Using degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0)

catalyst.

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be

accelerated using microwave irradiation.

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting

material.
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Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the residue by flash column chromatography on silica gel to obtain the

desired 3-aryl-6,7-dimethoxyisoquinoline product.

Applications in Medicinal Chemistry and Drug
Development
The 6,7-dimethoxy substituted quinoline and isoquinoline cores are central to many modern

therapeutic agents. The ability to easily diversify the 3-position of the isoquinoline ring makes 3-
Chloro-6,7-dimethoxyisoquinoline a powerful intermediate for building libraries of potential

drug candidates.

Oncology: The structurally related 4-anilinoquinoline scaffold is a well-known kinase inhibitor

framework. For instance, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been

synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key target in

cancer therapy.[6] Using 3-Chloro-6,7-dimethoxyisoquinoline allows for the synthesis of

analogous 3-anilinoisoquinolines, which could exhibit novel kinase inhibitory profiles.

Neuroscience: Isoquinoline alkaloids and their synthetic derivatives have a long history of

use in treating neurological and psychiatric disorders.[7] The 1,2,3,4-tetrahydroisoquinoline

(THIQ) core, which can be derived from isoquinolines, is a privileged scaffold for targeting

the central nervous system.[8] For example, certain THIQ derivatives are being explored as

inhibitors of catechol-O-methyltransferase (COMT) for the treatment of Parkinson's disease.

[8] 3-Chloro-6,7-dimethoxyisoquinoline provides a starting point for novel THIQs with

unique substitution patterns.

Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-6,7-
dimethoxyisoquinoline is not widely available, prudent laboratory practice dictates handling it

with the care afforded to other chlorinated heterocyclic compounds.[1] Inferred safety

information from structurally similar molecules like 4-Chloro-6,7-dimethoxyquinazoline and 1,3-

Dichloro-6,7-dimethoxyisoquinoline suggests the following precautions.[9][10]
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Handling: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant

gloves.[9] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation

of any dust or vapors. Avoid contact with skin and eyes, as it may cause irritation.[10][11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and moisture.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do so. Continue rinsing.[9]

Inhalation: Move the person to fresh air.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[11]

Conclusion
3-Chloro-6,7-dimethoxyisoquinoline is more than just a chemical compound; it is a strategic

tool for innovation in drug discovery and organic synthesis. Its value is derived from the

combination of a biologically relevant dimethoxy-isoquinoline core and a synthetically versatile

chloro-handle. By understanding its properties, mastering its synthesis, and leveraging its

reactivity in key transformations like the Suzuki-Miyaura coupling, researchers can rapidly

generate novel molecular architectures. This capability accelerates the discovery of new

therapeutic agents targeting a range of diseases, from cancer to neurological disorders,

cementing the role of this building block as a critical component in the modern chemist's

toolbox.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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